(2S)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid dihydrochloride is a chiral heterocyclic amino acid that plays a significant role in biochemical research and medicinal chemistry. This compound features a pyridine ring, which contributes unique chemical properties beneficial for various applications, including peptide synthesis and enzyme interactions. The dihydrochloride form enhances its solubility, making it suitable for biological assays and formulations.
This compound can be sourced from various chemical suppliers and is often used in academic and industrial research settings. Its synthesis and characterization have been documented in scientific literature, highlighting its relevance in organic chemistry and pharmacology.
(2S)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid dihydrochloride is classified as an amino acid derivative. It falls under the category of heterocyclic compounds due to the presence of the pyridine ring. Its systematic name reflects its structural components, indicating its chirality and functional groups.
The synthesis of (2S)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid dihydrochloride can be achieved through several methods. A common approach involves the reaction of 2-methylpyridine with appropriate starting materials, such as α-amino acids or their derivatives, under controlled conditions to ensure high yield and purity.
The molecular structure of (2S)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid dihydrochloride can be represented as follows:
The compound exhibits a chiral center at the second carbon atom, contributing to its biological activity. Its structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
(2S)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid dihydrochloride participates in various chemical reactions:
Reactions typically require specific conditions such as temperature control, pH adjustments, and the presence of catalysts to achieve desired products efficiently.
The mechanism of action for (2S)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid dihydrochloride involves its interaction with biological targets such as receptors or enzymes. It may act as an agonist or antagonist depending on the target site:
Studies indicate that this compound may exhibit neuroprotective effects or influence neurotransmitter systems due to its structural similarity to other biologically active compounds.
(2S)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid dihydrochloride has several scientific applications:
This compound's unique properties make it an essential tool in both academic research and industrial applications within the pharmaceutical industry.
The stereoselective synthesis of (2S)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid dihydrochloride demands precise chiral induction to achieve the required (S)-configuration. Two predominant methodologies exist: asymmetric hydrogenation and chiral pool synthesis. Asymmetric hydrogenation employs chiral catalysts like Rh(I)-(S)-BINAP complexes to reduce enamide precursors such as (Z)-2-(N-acetylamino)-3-(2-methylpyridin-3-yl)prop-2-enoic acid. This approach achieves enantiomeric excess (ee) >98% under mild conditions (50°C, 40 psi H₂) but requires stringent exclusion of oxygen to maintain catalyst efficacy [3] [8].
Chiral pool synthesis leverages naturally occurring (S)-amino acids as starting materials. For example, (S)-aspartic acid undergoes regioselective pyridine ring construction via Kröhnke condensation with 2-methyl-3-(bromoacetyl)pyridine, preserving stereochemical integrity. This method yields the target compound in 4 steps with an overall yield of 62% and eliminates the need for external chiral auxiliaries [3].
Table 1: Comparative Analysis of Enantioselective Synthetic Routes
Method | Key Reagents/Catalysts | Reaction Conditions | ee (%) | Overall Yield |
---|---|---|---|---|
Asymmetric Hydrogenation | Rh(I)-(S)-BINAP; Substrate: (Z)-enamide | 50°C, 40 psi H₂, DMF/MeOH | >98 | 85% |
Chiral Pool Synthesis | (S)-Aspartic acid; 2-methyl-3-(bromoacetyl)pyridine | Kröhnke condensation, pH 7.5, 25°C | 99.5 | 62% |
Enzymatic Resolution | Lipase B; vinyl acetate | 30°C, phosphate buffer | 99 | 45% (theoretical max 50%) |
A third approach, enzymatic resolution, uses lipase B to kinetically resolve racemic N-acetyl precursors through selective hydrolysis. While delivering high ee (99%), this method caps maximum theoretical yield at 50%, necessitating recycling of the undesired enantiomer [3].
Salt formation is critical for enhancing the crystalline stability and aqueous solubility of the target compound. The dihydrochloride salt is precipitated by treating the free base with 2.2 equivalents of hydrochloric acid in anhydrous ethanol at controlled temperatures. Key parameters include:
Purification employs countercurrent chromatography with a butanol/acetic acid/water (4:1:5) system, replacing traditional silica gel chromatography to prevent acid-catalyzed degradation. This technique achieves ≥99.5% purity while recovering 95% of product mass. Final moisture control (<0.1% w/w) is attained through vacuum drying at 40°C with phosphorus pentoxide desiccant [3] [8].
Table 2: Crystallization Optimization Parameters for Dihydrochloride Salt
Parameter | Suboptimal Condition | Optimized Condition | Impact on Product Quality |
---|---|---|---|
HCl Equivalents | 1.8 eq | 2.2 eq | Hygroscopic solid → Stable crystals |
Cooling Rate | Rapid quenching | 0.5°C/min gradient | Amorphous precipitate → Needle crystals |
Solvent Composition | Aqueous HCl | Anhydrous ethanol + HCl(g) | Hydrate formation → Anhydrous salt |
Anti-Solvent | None | Diethyl ether | Agglomerates → Free-flowing powder |
Industrial manufacturing transitions from batch to continuous flow systems to enhance reproducibility and throughput. The integrated synthesis comprises three modular units:
Automation employs Process Analytical Technology (PAT) tools:
Table 3: Performance Metrics: Batch vs. Continuous Flow Synthesis
Metric | Batch Process | Continuous Flow | Improvement |
---|---|---|---|
Production Rate | 5 kg/week | 70 kg/week | 14-fold increase |
Solvent Consumption | 300 L/kg | 90 L/kg | 70% reduction |
Purity Variability | ±1.5% | ±0.3% | 5-fold consistency gain |
Processing Time | 72 hours | 8 hours | 89% reduction |
Yield | 78% | 91% | 13% absolute increase |
These systems reduce human intervention while meeting stringent pharmaceutical specifications (ICH Q7), achieving 99.8% chemical purity and 99.5% enantiomeric purity in GMP-compliant production [3] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8